1-Cyanonaphthalene-2-methanol
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Overview
Description
1-Cyanonaphthalene-2-methanol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring system with a cyano group at the first position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-2-methanol can be synthesized through several methods. One common approach involves the reaction of 1-cyanonaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanonaphthalene-2-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Cyanonaphthalene-2-carboxylic acid.
Reduction: 1-Aminonaphthalene-2-methanol.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-Cyanonaphthalene-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-cyanonaphthalene-2-methanol exerts its effects can vary depending on the context. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The cyano group can participate in hydrogen bonding or other interactions with biological targets, while the hydroxymethyl group can undergo metabolic transformations.
Comparison with Similar Compounds
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Cyanonaphthalene: Similar structure but with the cyano group at a different position, leading to different reactivity.
1-Methoxynaphthalene: Contains a methoxy group instead of a hydroxymethyl group, affecting its chemical properties.
Uniqueness: 1-Cyanonaphthalene-2-methanol is unique due to the presence of both a cyano and a hydroxymethyl group, which allows for a diverse range of chemical reactions and potential applications. Its dual functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C12H9NO |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,8H2 |
InChI Key |
OBIQRGOTKSFCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)CO |
Origin of Product |
United States |
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